molecular formula C37H49N5O8S B12430685 (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc

(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc

Cat. No.: B12430685
M. Wt: 723.9 g/mol
InChI Key: XBSRXFHNSDMYAG-CZMLNRTDSA-N
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Description

(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc is a complex organic compound that features a combination of stereocenters, aromatic rings, polyethylene glycol (PEG) units, and a Boc-protected amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc typically involves multiple steps, including the formation of stereocenters, coupling reactions, and protection/deprotection steps. The synthetic route may start with the preparation of the AHPC (aryl hydrocarbon receptor protein complex) core, followed by the introduction of the PEG1 linker and the Boc-protected amine group. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and protecting groups like Boc (tert-butyloxycarbonyl).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, solvent, and reaction time would be carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and amine groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups or to remove protecting groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or nitro compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as proteins and enzymes.

    Medicine: Investigated for potential therapeutic applications, including drug delivery and targeted therapy.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological processes. The PEG1 linker enhances the compound’s solubility and bioavailability, while the Boc-protected amine group allows for selective deprotection and activation in specific environments.

Comparison with Similar Compounds

(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc can be compared with other similar compounds, such as:

    (S,R,S)-AHPC-O-Ph-PEG2-NH-Boc: Similar structure but with a longer PEG linker, which may affect its solubility and bioavailability.

    (S,R,S)-AHPC-O-Ph-PEG1-NH-Fmoc: Similar structure but with an Fmoc (fluorenylmethyloxycarbonyl) protecting group instead of Boc, which may influence its stability and reactivity.

The uniqueness of this compound lies in its specific combination of stereocenters, PEG linker, and Boc-protected amine group, which together confer distinct chemical and biological properties.

Properties

Molecular Formula

C37H49N5O8S

Molecular Weight

723.9 g/mol

IUPAC Name

tert-butyl N-[2-[4-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]phenoxy]ethyl]carbamate

InChI

InChI=1S/C37H49N5O8S/c1-23-31(51-22-40-23)25-10-8-24(9-11-25)19-39-33(45)29-18-26(43)20-42(29)34(46)32(36(2,3)4)41-30(44)21-49-28-14-12-27(13-15-28)48-17-16-38-35(47)50-37(5,6)7/h8-15,22,26,29,32,43H,16-21H2,1-7H3,(H,38,47)(H,39,45)(H,41,44)/t26-,29+,32-/m1/s1

InChI Key

XBSRXFHNSDMYAG-CZMLNRTDSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COC4=CC=C(C=C4)OCCNC(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COC4=CC=C(C=C4)OCCNC(=O)OC(C)(C)C)O

Origin of Product

United States

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